5-(4-Chlorophenyl)nicotinic acid
Overview
Description
5-(4-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a nicotinic acid core substituted with a 4-chlorophenyl group at the 5-position
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Similar compounds like nicotinic acid enter the cell and are metabolized to nad via the preiss–handler pathway . This pathway involves several stages and various enzymes .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a vital role in redox metabolism and nad-dependent pathways .
Result of Action
It is known that nicotinic acid and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and nicotinic acid.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 5-(4-chlorophenyl)pyridine-3-carbaldehyde.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(4-Chlorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Chlorophenyl)pyridine-3-methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the 4-chlorophenyl substitution.
4-Chlorobenzoic Acid: A structurally related compound with a chlorophenyl group but lacking the nicotinic acid core.
5-Phenylpyridine-3-carboxylic Acid: Similar structure but without the chlorine substitution.
Uniqueness
5-(4-Chlorophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid core and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-Chlorophenyl)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids, characterized by a nicotinic acid core with a 4-chlorophenyl substitution at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: CHClNO
- Molecular Weight: 235.67 g/mol
Synthesis Overview:
The synthesis of this compound typically involves a condensation reaction between 4-chlorobenzaldehyde and nicotinic acid, followed by oxidation using agents like potassium permanganate or chromium trioxide. This method allows for the production of the compound in a laboratory setting and can be scaled for industrial applications.
This compound exhibits biological activity through several mechanisms:
- Nicotinic Acid Pathways: Similar to nicotinic acid, this compound may act as a precursor to nicotinamide coenzymes, which are crucial for metabolic processes. It is metabolized via the Preiss–Handler pathway, leading to the production of NAD (Nicotinamide adenine dinucleotide), essential for redox reactions in cells.
- Receptor Interaction: The compound may interact with neuronal nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and exhibiting neuroprotective effects .
- Lipid Metabolism Modulation: Like its parent compound, it may have antilipolytic effects, reducing plasma free fatty acid levels and influencing lipid profiles by increasing HDL cholesterol levels .
Pharmacological Effects
Research indicates that this compound possesses various pharmacological effects:
- Antilipolytic Activity: It may reduce triglyceride synthesis in hepatocytes by inhibiting diacylglycerol acyltransferase 2, leading to decreased VLDL production .
- Neuroprotective Effects: The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, possibly through modulation of nAChRs .
- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of nicotinic acid can exert anti-inflammatory effects, which may extend to this compound .
Study on Lipid Profiles
A study investigating the effects of nicotinic acid derivatives on lipid metabolism demonstrated that compounds similar to this compound significantly increased HDL cholesterol while lowering LDL levels in animal models. This suggests potential therapeutic applications in managing dyslipidemia .
Neuroprotective Studies
In vitro studies have indicated that this compound can enhance cell viability in neuronal cultures subjected to oxidative stress. The mechanism appears to involve the modulation of calcium influx through nAChRs, which is crucial for neuronal survival .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
Nicotinic Acid | Nicotinic Acid | Increases HDL cholesterol; antilipolytic effects |
This compound | This compound | Neuroprotective; modulates lipid metabolism |
4-Chlorobenzoic Acid | 4-Chlorobenzoic Acid | Limited biological activity compared to nicotinic derivatives |
Properties
IUPAC Name |
5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIYNPOAGZGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602382 | |
Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187999-33-3 | |
Record name | 5-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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